Side-Chain Structural Differentiation: Phenoxypropanamide vs. Thiophene-Acetamide Analogs
The target compound incorporates a phenoxypropanamide side chain, differing from the thiophene-3-yl-acetamide tail of its closest cataloged analog (CAS 1798673-84-3). This substitution introduces an additional ether oxygen, altering hydrogen-bond acceptor count and predicted lipophilicity [1]. While no direct head-to-head biological assay exists in the public domain, class-level structure-activity relationship (SAR) data from the FABP4/5 patent family (US9353102) demonstrate that amide side-chain identity is a critical determinant of inhibitor potency at human FABP4 (IC50 range: 20–140 nM across structurally related compounds) [2].
| Evidence Dimension | Side-chain structure and predicted physicochemical properties |
|---|---|
| Target Compound Data | 2-phenoxypropanamide tail; MW = 355.41 g/mol; ether oxygen present; predicted H-bond acceptors = 4 |
| Comparator Or Baseline | N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(thiophen-3-yl)acetamide (CAS 1798673-84-3); MW = 331.41 g/mol; no ether oxygen; predicted H-bond acceptors = 3 |
| Quantified Difference | ΔMW = +24.00 g/mol; ΔH-bond acceptors = +1; altered lipophilicity (AlogP, not computed experimentally) |
| Conditions | In silico structural comparison based on vendor-provided molecular formulas and scaffold identity |
Why This Matters
This structural distinction predicts differential target engagement and solubility profiles within the FABP binding pocket, making the compounds non-interchangeable in functional assays.
- [1] Kuujia.com. Cas no 1787915-03-0 and Cas no 1798673-84-3. Compound Data Sheets. Accessed 2026. View Source
- [2] Buettelmann, B., Ceccarelli, S.M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. US Patent US9353102B2. View Source
